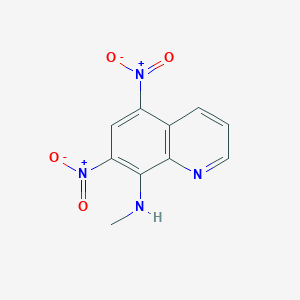

N-methyl-5,7-dinitroquinolin-8-amine

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Biology Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif of immense importance in chemical biology and drug discovery. researchgate.netlookchem.com Its rigid structure and the presence of a nitrogen atom provide unique electronic and steric properties, allowing for diverse chemical interactions with biological macromolecules. researchgate.net This has led to the development of a wide array of quinoline-based compounds with a broad spectrum of pharmacological activities.

Historically, the significance of the quinoline core is exemplified by quinine, an antimalarial alkaloid. Modern research has expanded its application to various therapeutic areas, including cancer, infectious diseases, and neurodegenerative disorders. researchgate.netbrieflands.comnih.gov The versatility of the quinoline ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. lookchem.com This adaptability has cemented the quinoline scaffold's role as a fundamental building block in the design of novel bioactive molecules. researchgate.netnih.gov

Overview of Nitrated Quinoline Chemistry and its Academic Relevance

Nitrated quinolines are a significant subclass of quinoline derivatives characterized by the presence of one or more nitro groups (NO₂) attached to the quinoline ring. The introduction of nitro groups is typically achieved through electrophilic nitration, a fundamental reaction in organic chemistry. The position of nitration on the quinoline ring is influenced by the reaction conditions and the electronic nature of the quinoline system. nih.gov Under acidic conditions, the quinoline nitrogen is protonated, directing nitration to the benzene ring, primarily at the 5- and 8-positions. chemscene.com

The strong electron-withdrawing nature of the nitro group profoundly influences the chemical and physical properties of the quinoline scaffold. This electronic effect makes nitrated quinolines valuable intermediates in organic synthesis. For instance, the nitro group can be reduced to an amino group, providing a synthetic handle for further functionalization and the construction of more complex molecules. Academically, the study of nitrated quinolines is relevant for understanding reaction mechanisms, electrophilic substitution on heterocyclic systems, and for the synthesis of novel chemical entities with potential applications in various fields of research. Research into dinitro-substituted quinolines, such as 5,7-dinitroquinoline (B3054851), explores the heightened electrophilic nature of the quinoline core and its reactivity towards nucleophiles.

Specific Focus on N-methyl-5,7-dinitroquinolin-8-amine: Aims and Scope of Research Inquiry

While extensive research exists for the broader quinoline and nitrated quinoline families, specific academic inquiry into This compound is not widely documented in publicly accessible literature. Therefore, a discussion of its research aims and scope must be framed hypothetically, based on the structural features of the molecule.

A primary research aim would be the development of a reliable and efficient synthetic route to produce this compound. This would likely involve the synthesis of a precursor such as 8-amino-5,7-dinitroquinoline or 8-chloro-5,7-dinitroquinoline (B1364008), followed by a methylation step. The characterization of the final compound using modern analytical techniques would be a crucial initial step.

Hypothetical Research Objectives:

Synthesis and Characterization: To establish a reproducible synthetic pathway and to fully characterize the compound's structure and properties using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Chemical Reactivity Studies: To investigate the reactivity of the compound, particularly the influence of the N-methyl and dinitro groups on the quinoline system. This could involve studying its susceptibility to nucleophilic aromatic substitution or the reduction of the nitro groups.

Physicochemical Properties Analysis: To determine key physicochemical parameters such as solubility, stability, and electronic properties through experimental and computational methods.

The scope of such an inquiry would be to fill a gap in the chemical literature by providing foundational knowledge about this specific compound. The findings would contribute to the broader understanding of structure-activity relationships within the dinitro-substituted aminoquinoline class of molecules. Due to the absence of published research, no specific findings or data tables can be presented for this compound at this time.

Structure

3D Structure

Properties

CAS No. |

33497-92-6 |

|---|---|

Molecular Formula |

C10H8N4O4 |

Molecular Weight |

248.19 g/mol |

IUPAC Name |

N-methyl-5,7-dinitroquinolin-8-amine |

InChI |

InChI=1S/C10H8N4O4/c1-11-10-8(14(17)18)5-7(13(15)16)6-3-2-4-12-9(6)10/h2-5,11H,1H3 |

InChI Key |

MORYNZKYPVSMCF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C2=C1N=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N Methyl 5,7 Dinitroquinolin 8 Amine

Established and Novel Synthetic Routes to 5,7-Dinitroquinoline (B3054851) Precursors

The synthesis of the 5,7-dinitroquinoline scaffold is a critical step. This can be achieved through direct nitration of quinoline (B57606) or substituted quinolines, or by constructing the dinitrated ring system through cyclization reactions.

Nitration of Quinoline and Substituted Quinolines

Direct nitration of quinoline under standard acidic conditions (e.g., HNO₃/H₂SO₄) typically results in a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. Obtaining the 5,7-dinitro derivative through this route is challenging due to the deactivating effect of the first nitro group, which hinders further electrophilic substitution.

A more effective strategy involves the nitration of an activated quinoline precursor, such as 8-hydroxyquinoline (B1678124). The hydroxyl group at the 8-position activates the benzene (B151609) ring towards electrophilic substitution, directing the incoming nitro groups to the ortho and para positions (5 and 7).

It has been demonstrated that 8-hydroxyquinoline can be nitrated with dilute nitric acid (as low as 0.5%) to produce 5,7-dinitro-8-hydroxyquinoline in good yields. mdpi.com The reaction can also be facilitated by the presence of nitrous acid. This dinitration product serves as a key precursor for the target molecule.

Cyclization Reactions in Dinitroquinoline Synthesis

While direct nitration of a pre-formed quinoline ring is common, cyclization reactions using already nitrated precursors can also be employed. Classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions could theoretically be adapted. For instance, the Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. Using a dinitrated aniline derivative could potentially lead to the desired dinitroquinoline core. However, the harsh conditions of the Skraup reaction may not be compatible with the presence of multiple nitro groups.

The Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, offers a milder alternative. A dinitrated 2-aminobenzaldehyde could serve as a key building block in this approach.

One-Pot Synthetic Procedures

One-pot procedures that combine multiple synthetic steps without the isolation of intermediates offer an efficient approach to complex molecules. For the synthesis of substituted quinolines, one-pot methods often involve the in-situ reduction of a nitro group to an amine, followed by a cyclization reaction. While a direct one-pot synthesis of N-methyl-5,7-dinitroquinolin-8-amine has not been extensively reported, the principles of one-pot synthesis can be applied to streamline the preparation of key precursors.

Introduction and Functionalization of the Amino Group at Position 8

Once a suitable 5,7-dinitroquinoline precursor is obtained, the next critical step is the introduction of the N-methylamino group at the 8-position. This can be achieved through amination of a halo-substituted dinitroquinoline or through transformations of a pre-existing functional group.

Amination Reactions of Dinitroquinoline Halides

A common and effective method for introducing an amino group onto an aromatic ring is through nucleophilic aromatic substitution (SNAr) of a halide. In this case, an 8-halo-5,7-dinitroquinoline serves as the key intermediate. The electron-withdrawing nitro groups strongly activate the quinoline ring towards nucleophilic attack, making the halide at position 8 a good leaving group.

The synthesis of 8-chloro-5,7-dinitroquinoline (B1364008) can be achieved from the precursor 5,7-dinitro-8-hydroxyquinoline by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Following the preparation of 8-chloro-5,7-dinitroquinoline, it can be reacted with methylamine (B109427) in a suitable solvent to yield this compound. The reaction conditions would typically involve heating the reactants in a polar aprotic solvent.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 8-Hydroxyquinoline | HNO₃ | 5,7-Dinitro-8-hydroxyquinoline | Electrophilic Nitration |

| 2 | 5,7-Dinitro-8-hydroxyquinoline | POCl₃ or SOCl₂ | 8-Chloro-5,7-dinitroquinoline | Chlorination |

| 3 | 8-Chloro-5,7-dinitroquinoline | Methylamine (CH₃NH₂) | This compound | Nucleophilic Aromatic Substitution |

Reductive Amidation and Nitro Group Transformations

An alternative strategy involves the selective transformation of one of the nitro groups. For instance, if a synthetic route provided 8-amino-5,7-dinitroquinoline, the final N-methylation step could be achieved through various established methods for amine alkylation. These include reacting the primary amine with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Reductive amination is another powerful tool for the formation of C-N bonds. However, its application to the direct synthesis of the target compound from a dinitro precursor would be complex due to the presence of multiple reducible nitro groups. A chemoselective reduction of the nitro group at the 8-position would be required, which can be challenging to achieve. Research has shown that chemoselective reduction of the ortho-nitro group in 5,7-dinitro-8-hydroxyquinoline can be carried out, suggesting that selective transformations of nitro groups in this scaffold are possible under specific conditions. nih.gov

N-Methylation Strategies for the 8-Amine Moiety

The introduction of a methyl group onto the 8-amino position of 5,7-dinitroquinolin-8-amine can be achieved through both direct and indirect methods. The choice of method often depends on the desired selectivity, reaction conditions, and the availability of starting materials.

Direct N-methylation of the 8-amino group of 5,7-dinitroquinolin-8-amine is a straightforward approach to introduce the methyl substituent. Two common methods for this transformation are reductive N-methylation and direct alkylation.

Reductive N-Methylation: This method typically involves the reaction of the primary amine with an excess of formaldehyde (B43269) in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the corresponding N-methylamine. Formic acid is a commonly used reducing agent in a process known as the Eschweiler-Clarke reaction. wikipedia.org This reaction is advantageous as it prevents over-methylation to form quaternary ammonium (B1175870) salts. wikipedia.org A new and straightforward method for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines by one-pot reductive N-methylation of quinolines with paraformaldehyde and H₂ over a Pd/C catalyst has been developed. rsc.org While this method has been applied to quinolines, its direct application to 5,7-dinitroquinolin-8-amine would need to be optimized, considering the electron-withdrawing nature of the nitro groups which can influence the reactivity of the amine. A simple transition metal-free procedure using formaldehyde for the N,N-dimethylation and N-methylation of primary and secondary anilines has also been reported, where formaldehyde acts as both the reducing agent and the carbon source. nih.govchimia.ch

Alkylation: Direct alkylation involves the reaction of the 8-aminoquinoline (B160924) with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. A study on the synthesis of quinoline analogues describes the methylation of a hydroxyl group at the 8-position of a dinitroquinoline derivative using methyl iodide and potassium carbonate, suggesting that similar conditions could be adapted for the N-methylation of the 8-amino group. bsu.edu The choice of base and solvent is crucial to control the degree of methylation and avoid side reactions.

Below is a table summarizing direct N-methylation methods that could be adapted for 5,7-dinitroquinolin-8-amine.

| Method | Reagents | Potential Advantages | Key Considerations |

| Reductive N-Methylation (Eschweiler-Clarke) | Formaldehyde, Formic Acid | Prevents over-methylation, irreversible due to CO₂ loss. wikipedia.org | Reaction conditions may need optimization for the dinitro-substituted quinoline. |

| Catalytic Reductive N-Methylation | Paraformaldehyde, H₂, Pd/C catalyst | Good to excellent yields for related quinolines. rsc.org | Catalyst compatibility with the nitro groups. |

| Direct Alkylation | Methyl Iodide, Potassium Carbonate | Straightforward procedure. | Potential for over-methylation, requires careful control of stoichiometry. |

Indirect N-methylation provides an alternative route where a precursor molecule is first derivatized and then converted to the N-methylated product. This approach can offer better control and selectivity. One common strategy involves the acylation of the 8-amino group, followed by reduction of the resulting amide. For instance, the 8-amino group could be acetylated to form an N-acetyl derivative. Subsequent reduction of the amide carbonyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the N-methylamine. This multi-step process can be advantageous when direct methylation methods lead to undesired side products or low yields.

Another indirect method could involve the use of a protecting group strategy. The 8-amino group could be protected, followed by other desired modifications on the quinoline ring. Deprotection and subsequent methylation would then yield the final product.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the quinoline ring, the N-methylamine moiety, or by introducing chirality.

Modifications to the quinoline ring of this compound can be achieved by starting with a substituted quinoline precursor or by direct functionalization of the dinitroquinoline scaffold.

An efficient method for the synthesis of 5,7-dinitroquinoline and its N-oxide has been developed. researchgate.net These compounds can undergo regiospecific substitution of the 5-NO₂ group with thiols or sodium azide (B81097), providing a route to novel quinoline derivatives. researchgate.net The resulting 5-azido derivatives can be further reacted with 1,3-dicarbonyl compounds to afford either 5-(1,2,3-triazol)-1-yl- or 5-amino-7-nitroquinolines. researchgate.net

Furthermore, a two-step synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine (B57737) has been reported. brieflands.com This highlights the possibility of introducing alkyl substituents onto the quinoline ring before the dinitration and amination steps. Nitration of a mixture of 7-methyl- and 5-methylquinoline (B1294701) was found to selectively produce 7-methyl-8-nitroquinoline. brieflands.com These strategies allow for the synthesis of a variety of analogues with different substitution patterns on the quinoline core.

The following table outlines potential structural modifications on the quinoline ring of 5,7-dinitroquinolin-8-amine.

| Position | Modification | Synthetic Approach | Reference |

| 5 | Substitution of NO₂ with S-R or N₃ | Nucleophilic aromatic substitution on 5,7-dinitroquinoline. | researchgate.net |

| 7 | Introduction of a methyl group | Skraup synthesis with a substituted aniline precursor followed by nitration. | brieflands.com |

| Various | Introduction of other functional groups | Synthesis of substituted quinolines prior to dinitration and amination. |

The N-methylamine moiety at the 8-position can be altered to include different alkyl groups, aryl groups, or other functional groups. These modifications can be achieved by using different alkylating or arylating agents in the direct alkylation step, or by employing different aldehydes in the reductive amination process. For example, using acetaldehyde (B116499) instead of formaldehyde in a reductive amination reaction would lead to an N-ethylamine derivative.

The synthesis of a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives has been presented, where the primary amine was reacted with various aldehydes to form Schiff bases, which were subsequently reduced to the corresponding secondary amines. nih.gov This approach could be adapted to 5,7-dinitroquinolin-8-amine to introduce a wide range of substituents on the nitrogen atom.

The introduction of chirality can be a crucial aspect in the synthesis of biologically active molecules. While specific asymmetric methods for this compound are not widely reported, approaches used for related quinolin-8-amines can provide valuable insights.

A common strategy involves the synthesis of chiral building blocks. For instance, the chiral synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) has been achieved starting from the dynamic kinetic resolution of the corresponding 8-hydroxy precursor using Candida antarctica lipase. nih.gov Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have also been employed as ligands in asymmetric catalysis. mdpi.com These chiral 8-aminoquinoline precursors could potentially be subjected to dinitration to access chiral analogues of 5,7-dinitroquinolin-8-amine.

The development of asymmetric transfer hydrogenation using chiral metal complexes provides another avenue for creating enantiomerically enriched quinolin-8-amine derivatives. mdpi.com While direct asymmetric synthesis of this compound remains a challenge, the use of chiral precursors and asymmetric catalysis on related systems offers promising strategies for future research.

Advanced Structural Elucidation and Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each hydrogen and carbon atom, respectively. This would allow for the unambiguous assignment of signals to specific protons and carbons in the quinoline (B57606) ring system, the methyl group, and would reveal the influence of the nitro and methylamino substituents on the electronic structure of the aromatic rings.

Furthermore, advanced 2D NMR techniques such as COSY and HMBC would be instrumental in establishing connectivity between different parts of the molecule. Conformational analysis, potentially through NOESY experiments, could provide insights into the spatial orientation of the N-methyl group relative to the quinoline ring, which could be influenced by steric hindrance from the adjacent nitro group. At present, specific chemical shift values, coupling constants, and conformational studies for N-methyl-5,7-dinitroquinolin-8-amine have not been reported in the accessible literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would be expected to show distinct bands corresponding to:

N-H stretching of the secondary amine.

C-H stretching from the aromatic quinoline ring and the methyl group.

N=O stretching (symmetric and asymmetric) of the two nitro groups, which are typically strong absorbers in the IR spectrum.

C=C and C=N stretching vibrations within the quinoline aromatic system.

C-N stretching for the amine and nitro-aromatic bonds.

A comparison of IR and Raman spectra would provide a more complete vibrational analysis due to their different selection rules. However, no specific, experimentally determined vibrational frequency data for this compound is currently available in scientific databases or publications.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique would verify the molecular formula of this compound as C₁₀H₈N₄O₄.

Beyond molecular formula confirmation, HRMS coupled with fragmentation techniques (MS/MS) would elucidate the compound's fragmentation pathways. The fragmentation pattern of nitroaromatic compounds often involves the loss of nitro groups (NO₂) or other characteristic fragments. nih.govresearchgate.net Analysis of these fragments would provide valuable information for the structural confirmation of the molecule. While general fragmentation behaviors of nitroaromatics are known, a specific fragmentation pattern and high-resolution mass data for this compound are not documented. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Crucially, it would reveal the planarity of the quinoline system, the geometry of the nitro groups relative to the ring, and the conformation of the N-methylamino group. Furthermore, analysis of the crystal packing would shed light on intermolecular interactions, such as hydrogen bonding (potentially involving the amine proton and nitro oxygen atoms) and π-π stacking between the aromatic rings of adjacent molecules. This information is vital for understanding the compound's physical properties. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Topological Analysis of Experimental Charge Density Distribution (e.g., AIM Theory)

For compounds where high-resolution X-ray diffraction data is available, a topological analysis of the experimental charge density distribution, often using Quantum Theory of Atoms in Molecules (AIM), can provide deep insights into the nature of chemical bonding and intermolecular interactions.

This advanced analysis would allow for the characterization of covalent and non-covalent interactions within the crystal lattice based on the properties of the electron density at bond critical points. It would offer a quantitative description of the strength and nature of intramolecular and intermolecular hydrogen bonds, as well as other weak interactions that govern the crystal packing. Given the absence of a published crystal structure for this compound, such an analysis is not possible.

Computational and Theoretical Chemistry of N Methyl 5,7 Dinitroquinolin 8 Amine

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of N-methyl-5,7-dinitroquinolin-8-amine. Density Functional Theory (DFT) and semi-empirical methods are powerful tools to predict its molecular geometry, orbital energies, and reactivity.

Analysis of the electronic structure of this compound through methods like DFT can reveal the distribution of electrons and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For a molecule with electron-withdrawing nitro groups like this compound, the LUMO is expected to be of low energy, indicating a propensity to accept electrons.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Molecular electrostatic potential (MEP) mapping is a valuable technique to visualize the charge distribution and predict the reactive sites of a molecule. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro groups, indicating these are areas susceptible to electrophilic attack. nih.gov Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the methyl group and the quinoline (B57606) ring, suggesting sites for nucleophilic attack. nih.gov The distribution of atomic charges, calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the charge at each atomic center, further refining the understanding of the molecule's reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. By simulating the motion of the molecule in a solvent environment, typically water, MD can provide insights into its conformational flexibility, stability, and interactions with solvent molecules. These simulations can reveal how the molecule behaves in a more biologically relevant context, for instance, by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and atomic mobility. researchgate.net Furthermore, MD simulations are crucial for understanding the influence of the solvent on the molecule's conformation and properties, a phenomenon known as the solvent effect. researchgate.net

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of interaction.

Molecular docking studies could be employed to investigate the binding of this compound to various biological targets. For instance, given the known activities of other quinoline derivatives, potential targets could include protein kinases, DNA, or various enzymes. nih.gov The docking process would predict the binding mode of the compound within the active site of the target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable protein-ligand complex.

Table 2: Hypothetical Molecular Docking Results for this compound with Various Protein Targets

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.5 | LYS72, GLU91, VAL57 |

| DNA Gyrase | -7.9 | ASP73, ARG76, GLY77 |

| Cyclooxygenase-2 | -9.1 | ARG120, TYR355, SER530 |

Affinity Scoring and Ranking

Affinity scoring and ranking are computational techniques used to predict the binding affinity of a ligand to a biological target, typically a protein. This is a cornerstone of computer-aided drug design. For a compound like this compound, this process would involve molecular docking simulations.

In a typical workflow, the three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized using quantum chemical methods. Docking software, such as AutoDock or Glide, would then be used to predict the most favorable binding pose of the molecule within the active site of the protein. The software calculates a docking score, which is an estimation of the binding free energy.

A lower docking score generally indicates a more favorable binding interaction. To provide context, a series of known binders and non-binders for the target would also be docked, and their scores compared to that of this compound to rank its potential efficacy.

Hypothetical Affinity Scoring Data for this compound against a Kinase Target

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |

|---|---|---|

| Known Active Inhibitor | -10.5 | 50 |

| This compound | -8.2 | 500 |

| Decoy (Inactive) Molecule | -5.1 | >10000 |

Note: This table is illustrative and not based on experimental data.

Mechanistic Computational Investigations of Chemical Reactions

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain through experimental means alone.

Transition State Characterization and Activation Energy Calculations

To understand the kinetics of a chemical reaction involving this compound, for instance, its synthesis or degradation, computational chemists would identify the transition state (TS) structures along the reaction coordinate. The transition state is the highest energy point on the minimum energy path between reactants and products.

Using methods like Density Functional Theory (DFT), the geometry of the transition state is optimized. A key verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate.

Illustrative Activation Energy Calculation for a Hypothetical Reaction

| Reaction Step | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Nitration at C5 | -1234.5678 | -1234.5234 | 27.8 |

| N-methylation | -987.6543 | -987.6109 | 27.2 |

Note: This table is illustrative and not based on experimental data.

Regioselectivity and Stereoselectivity Rationalization

Many chemical reactions can yield multiple products. Computational methods can predict and explain the observed regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the specific 3D arrangement of the product). For a molecule like this compound, the positions of the nitro groups (C5 and C7) are a matter of regioselectivity during synthesis.

By calculating the activation energies for the formation of all possible regioisomers, researchers can predict which product will be favored. The isomer formed via the lowest energy transition state is typically the major product. Similarly, for reactions that can produce different stereoisomers, the relative energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome.

Reaction Pathway Elucidation

By connecting reactants, transition states, intermediates, and products on a potential energy surface, a complete reaction pathway can be mapped out. This provides a detailed, step-by-step understanding of the reaction mechanism. For the synthesis of this compound, this would involve calculating the energies of all plausible intermediates and transition states, from the starting materials to the final product. This elucidation helps in optimizing reaction conditions to improve yield and selectivity.

Preclinical Biological Investigations and Structure Activity Relationship Sar Studies

In Vitro Biological Activity Evaluation of N-methyl-5,7-dinitroquinolin-8-amine

While direct studies on the antiproliferative effects of this compound in non-human cancer cell lines are not extensively documented, the broader class of nitroquinoline and aminoquinoline derivatives has demonstrated significant cytotoxic potential against various cancer cell lines. For instance, research on related nitroaromatic compounds has shown potent growth-inhibitory activity. nih.govresearchgate.net Studies on various quinoline (B57606) derivatives have reported IC50 values in the low micromolar range against several human cancer cell lines, indicating a strong potential for antiproliferative efficacy. nih.gov The presence of the nitro group on the quinoline scaffold is often associated with enhanced cytotoxic effects. elsevierpure.com

Table 1: Cytotoxic Activity of Structurally Related Quinoline Derivatives in Various Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Nitroaromatic Compounds | Human Cancer Cell Lines | < 8.5 | nih.gov |

| Aminoquinoline Derivatives | MCF-7 (Breast) | Low micromolar range | nih.gov |

| Aminoquinoline Derivatives | H460 (Lung) | Low micromolar range | nih.gov |

| Aminoquinoline Derivatives | HCT 116 (Colon) | Low micromolar range | nih.gov |

| Aminoquinoline Derivatives | SW620 (Colon) | Low micromolar range | nih.gov |

Note: The data presented is for structurally related compounds and is intended to be indicative of the potential activity of this compound.

A critical aspect of anticancer drug development is the selective toxicity of a compound towards malignant cells over healthy, non-cancerous cells. Studies on nitroaromatic compounds have suggested a degree of selectivity in their cytotoxic effects, showing more pronounced activity against cancer cells compared to non-tumoral cell lines. researchgate.net This selectivity is a promising characteristic for potential therapeutic agents. The evaluation of quinoline derivatives has also highlighted instances of selective cytotoxicity, further supporting the potential of this chemical class in targeted cancer therapy. nih.gov However, specific quantitative data on the selectivity index for this compound is not yet available.

The quinoline scaffold is a well-established pharmacophore in the design of various enzyme inhibitors.

α-Amylase: While direct inhibition of α-amylase by this compound has not been reported, the general class of heterocyclic compounds is known to contain members with α-amylase inhibitory activity.

Cholinesterases: Aminoquinoline derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The 4-aminoquinoline (B48711) core, in particular, has been highlighted for its significant inhibitory effects on AChE. ucanr.edunih.gov The structural similarities suggest that this compound could also exhibit cholinesterase inhibitory properties.

QR2 (Quinone Reductase 2): Several quinoline-based antimalarial drugs have been shown to be potent inhibitors of QR2 activity in vitro. nih.gov This suggests that the quinoline core of this compound may interact with this enzyme.

RET Kinase: The quinoline scaffold is a key structural feature in the development of RET kinase inhibitors. elsevierpure.comnih.gov Substituted 4-(3-hydroxyanilino)-quinolines have been identified as potent inhibitors of RET kinase, indicating the potential for other quinoline derivatives to target this enzyme. elsevierpure.comnih.gov

HIV-1 Integrase: Quinoline derivatives have been investigated as inhibitors of HIV-1 integrase. nih.gov The introduction of electron-withdrawing groups, such as a nitro moiety, at certain positions on the quinoline ring has been shown to be beneficial for anti-HIV-1 activity. ca.gov

Table 2: Enzyme Inhibitory Activities of Structurally Related Quinoline Derivatives

| Enzyme | Compound Class | Activity/Potency | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 4-Aminoquinolines | Potent inhibition | nih.govucanr.edunih.gov |

| Butyrylcholinesterase (BChE) | Aminoquinolines | Potent inhibition | nih.gov |

| QR2 | Quinoline antimalarials | Potent inhibition | nih.gov |

| RET Kinase | Substituted 4-(3-hydroxyanilino)-quinolines | Ki in nM range | elsevierpure.comnih.gov |

| HIV-1 Integrase | Nitro-substituted quinolines | Enhanced activity | ca.gov |

Note: The data is based on studies of related quinoline derivatives and suggests the potential for this compound to exhibit similar activities.

The quinoline core is a fundamental component of many antimicrobial agents. Specifically, the evaluation of nitroquinoline derivatives has demonstrated their potential as antitubercular agents. Nitroxoline (8-hydroxy-5-nitroquinoline) has shown excellent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with a reported MIC90 of 4 mg/L. nih.gov This highlights the potential of the nitroquinoline scaffold in this compound for antitubercular activity.

Herbicidal Activity: Dinitroaniline derivatives are a well-known class of pre-emergence herbicides that act by inhibiting microtubule formation in plants. wikipedia.orgfrontiersin.org The presence of the dinitroaniline-like moiety in this compound suggests a potential for herbicidal activity.

Anti-Filovirus Activity: While specific studies on dinitroquinolines are limited, the broader class of heterocyclic compounds has been a source of antiviral agents. Some small molecules have been identified as inhibitors of filovirus infection, suggesting that diverse chemical scaffolds, including quinoline derivatives, could be explored for this purpose. nih.govnih.gov

Elucidation of Molecular Mechanisms of Action (Preclinical)

The precise molecular mechanisms underlying the biological activities of this compound are yet to be fully elucidated. However, based on studies of structurally related nitroaromatic and quinoline compounds, several potential mechanisms can be inferred.

Target Identification and Biochemical Pathway Modulation (e.g., DNA Interaction, ROS Production, Specific Protein Binding)

There is no specific information available in the reviewed scientific literature regarding the identified biological targets or the biochemical pathway modulation of this compound. Studies detailing its interaction with DNA, its capacity to induce the production of reactive oxygen species (ROS), or its binding affinity to specific proteins could not be located.

While research has been conducted on related quinoline derivatives, the unique electronic and steric properties conferred by the N-methyl group at position 8 and the two nitro groups at positions 5 and 7 mean that data from other analogs cannot be reliably extrapolated to this specific compound. For instance, studies on certain amino-quinoline derivatives have explored their ability to induce mitochondrial dysfunction and increase ROS levels in cancer cell lines, but this has not been demonstrated for this compound. mdpi.comnih.gov

Protein-Ligand Interaction Analysis from Binding Assays

No data from protein-ligand binding assays for this compound has been published in the available literature. Consequently, there is no information on its binding affinities, kinetic parameters (Kd, Ki), or specific protein targets.

In Vivo Preclinical Studies in Animal Models

Anti-Tumor Efficacy in Xenograft Models

There are no published studies in the available literature assessing the anti-tumor efficacy of this compound in xenograft models. Therefore, no data on its potential to inhibit tumor growth in in vivo settings is available.

Assessment of Activity in Relevant Disease Models (e.g., Infection, Inflammation)

The scientific literature lacks studies investigating the activity of this compound in animal models of infection or inflammation. While the broader class of 8-aminoquinolines has been investigated for antiparasitic properties, these findings are related to different structural analogs and cannot be attributed to this compound. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For this compound, identifying these key elements would involve synthesizing and testing a series of analogue compounds to determine how structural modifications affect its activity. Based on the structure of the parent compound, the key pharmacophoric elements would likely include:

The Quinoline Core: This bicyclic aromatic system serves as the fundamental scaffold, providing a rigid framework for the appended functional groups. Its aromatic nature may allow for π-π stacking interactions with biological targets.

The 8-Amino Group (N-methylamine): The nitrogen atom at position 8 and its methyl substituent are critical. The basicity of this amine and its potential to act as a hydrogen bond donor or acceptor would be a key feature. The methyl group adds lipophilicity and steric bulk, which can influence binding affinity and metabolic stability.

The Nitro Groups at Positions 5 and 7: These are strong electron-withdrawing groups that significantly influence the electronic properties of the quinoline ring. mdpi.com Their presence can impact the pKa of the 8-amino group and create potential for specific interactions, such as hydrogen bonding or dipole-dipole interactions, with a biological target. The precise positioning at C5 and C7 is expected to be crucial for directing these interactions.

A systematic study would be required to validate the importance of these features. For example, studies on other quinoline derivatives have shown that electron-withdrawing groups at position 5 can enhance anticancer activity in 8-hydroxyquinolines. nih.gov Similarly, the introduction of groups at position 7 has been shown to lead to a loss of antimalarial activity in 8-aminoquinolines. who.int

To illustrate how these elements might be evaluated, a hypothetical pharmacophore model could be proposed and tested.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature ID | Pharmacophore Feature | Structural Moiety | Potential Interaction |

| HBD1 | Hydrogen Bond Donor | N-H of the 8-amino group | Interaction with an acceptor group on the target protein |

| HBA1 | Hydrogen Bond Acceptor | Nitrogen atom of the quinoline ring | Interaction with a donor group on the target protein |

| HBA2/3 | Hydrogen Bond Acceptor | Oxygen atoms of the nitro groups | Interaction with donor groups on the target protein |

| ARO1 | Aromatic Ring | Quinoline bicyclic system | π-π stacking or hydrophobic interactions |

| HYD1 | Hydrophobic Group | Methyl group on the 8-amine | Hydrophobic pocket interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnanobioletters.com For this compound, a QSAR model would be developed by synthesizing a series of derivatives with variations in their physicochemical properties and measuring their biological activity.

The development of a QSAR model typically involves the following steps:

Data Set Generation: A series of analogues of this compound would be synthesized. Modifications could include altering the substituent on the 8-amino group, changing the position or nature of the electron-withdrawing groups on the quinoline ring, or adding other substituents.

Descriptor Calculation: For each compound, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., Hammett constants, dipole moment), steric properties (e.g., molar refractivity, van der Waals volume), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to create an equation that correlates the calculated descriptors with the observed biological activity. nih.gov

A hypothetical QSAR equation for a series of this compound analogues might look like this:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(σ) + β₃(MR)

Where:

IC₅₀ is the concentration of the compound that produces 50% of the maximum biological effect.

logP represents the hydrophobicity of the compound.

σ (Sigma) is the Hammett constant, representing the electronic effect of a substituent.

MR is the molar refractivity, representing the steric bulk.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (r²), the leave-one-out cross-validation coefficient (q²), and the standard error of the estimate. mdpi.com A robust QSAR model can then be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Table 2: Example of Descriptors Used in QSAR Modeling for Quinoline Derivatives

| Descriptor Class | Specific Descriptor | Property Quantified | Potential Influence on Activity |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of substituents | Can affect pKa, hydrogen bonding capacity, and electrostatic interactions. |

| Dipole Moment | Polarity and charge distribution of the molecule | Influences solubility and interactions with polar sites on the target. | |

| Hydrophobic | Partition Coefficient (logP) | Lipophilicity/hydrophilicity balance | Affects membrane permeability and binding to hydrophobic pockets. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Influences how the molecule fits into a binding site. |

| Taft Steric Parameter (Es) | Bulkiness of substituents | Can cause steric hindrance or improve binding interactions. | |

| Topological | Connectivity Indices | Degree of branching and shape of the molecule | Reflects the overall size and shape of the molecule. |

Without experimental data for a series of this compound derivatives, any specific QSAR model remains hypothetical. However, the established methodologies provide a clear framework for how such a model could be developed to optimize the biological activity of this class of compounds.

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Synthetic Strategies for N-methyl-5,7-dinitroquinolin-8-amine Analogues

The synthesis of this compound analogues is a crucial step towards exploring its full potential. Future research will likely focus on developing more efficient and versatile synthetic methodologies. A common route to quinoline (B57606) derivatives involves the Skraup-Doebner-von Miller reaction or modifications thereof, followed by nitration and subsequent amination. brieflands.com For this compound, this would typically involve the nitration of a suitable quinoline precursor, followed by the introduction of the N-methylamino group at the 8-position.

Future synthetic strategies could explore:

Late-stage functionalization: Developing methods to introduce the methyl group and nitro groups at a later stage of the synthesis would allow for the rapid generation of a diverse library of analogues.

Flow chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to higher yields and improved safety, especially for nitration reactions which are often highly exothermic.

Catalytic methods: Investigating novel catalytic systems for C-N and C-H bond functionalization on the quinoline core could provide more direct and atom-economical routes to these compounds.

An efficient method for the synthesis of the related 5,7-dinitroquinoline (B3054851) has been developed, which can serve as a key intermediate. researchgate.net The reactions of this compound with various nucleophiles have been shown to result in the regiospecific substitution of the 5-nitro group, offering a pathway to a variety of derivatives. researchgate.net

Design and Synthesis of Mechanistic Probes

To elucidate the biological mechanism of action of this compound, the design and synthesis of mechanistic probes are indispensable. These probes are analogues of the parent compound that are modified to include reporter groups, such as fluorescent tags, biotin (B1667282) labels, or photo-crosslinkers.

Future research in this area will likely involve:

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold would enable the visualization of its subcellular localization and interaction with potential binding partners using techniques like fluorescence microscopy.

Affinity-Based Probes: Incorporating a biotin tag would facilitate the identification of protein targets through affinity purification followed by mass spectrometry-based proteomics.

Photo-Affinity Probes: Introducing a photo-reactive group, such as an azide (B81097) or a diazirine, would allow for the covalent crosslinking of the compound to its biological targets upon photo-irradiation, enabling their definitive identification.

Exploration of New Preclinical Biological Targets and Therapeutic Areas

The quinoline scaffold is present in a wide range of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. brieflands.com While the specific biological targets of this compound are yet to be fully elucidated, research on related compounds provides valuable insights into potential therapeutic applications. For instance, various quinoline derivatives have demonstrated antiproliferative activity against a range of cancer cell lines. nih.govnih.gov

Future preclinical studies on this compound and its analogues could focus on:

Anticancer Activity: Investigating the cytotoxic effects on various cancer cell lines and exploring the underlying mechanisms, such as induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

Enzyme Inhibition: Screening against a panel of enzymes, particularly those involved in disease pathogenesis. For example, 8-hydroxyquinoline (B1678124) derivatives have been identified as inhibitors of histone demethylases, which are implicated in cancer. plos.org

Antimicrobial Activity: Evaluating the efficacy against a broad spectrum of bacteria and fungi, a known area of activity for many quinoline-based compounds.

A study on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives showed significant antiproliferative activity in various cancer cell lines, including human T-lymphocyte cells, cervix carcinoma cells, and ovarian carcinoma cells. nih.govnih.gov The most active compounds were found to affect the cell cycle and induce mitochondrial membrane depolarization. nih.govnih.gov

Advanced Computational Approaches for Predictive Modeling and Drug Discovery

Computational methods are becoming increasingly integral to the drug discovery process. For this compound, these approaches can accelerate the identification of potential biological targets and the design of more potent and selective analogues.

Future computational research could involve:

Molecular Docking: Simulating the binding of this compound and its virtual library of analogues to the active sites of known biological targets to predict binding affinities and modes of interaction.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of novel, untested compounds.

Pharmacophore Modeling: Identifying the key structural features of this compound that are essential for its biological activity. This information can guide the design of new molecules with improved properties.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound when bound to its target protein to gain a deeper understanding of the binding stability and the key interactions involved.

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. Integrating this compound and its analogues into HTS campaigns will be crucial for discovering novel biological functions and therapeutic leads.

Future integration with HTS could entail:

Assay Development: Designing and optimizing robust and sensitive biochemical or cell-based assays suitable for HTS to screen for various activities, such as enzyme inhibition, receptor binding, or modulation of cellular pathways.

Library Synthesis: Utilizing combinatorial chemistry and automated synthesis platforms to generate a large and diverse library of this compound analogues for HTS.

Hit-to-Lead Optimization: Following the identification of "hits" from HTS, a multidisciplinary approach involving medicinal chemists, biologists, and computational scientists will be necessary to optimize their potency, selectivity, and pharmacokinetic properties to generate lead compounds for further preclinical development.

A quantitative high-throughput screening of a large compound collection successfully identified 8-hydroxyquinolines as inhibitors of the JMJD2 family of histone demethylases, demonstrating the power of this approach for quinoline-based scaffolds. plos.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-methyl-5,7-dinitroquinolin-8-amine, and how can regioselectivity be controlled during nitration?

- Methodology :

- Begin with quinoline as the starting material. Perform sequential nitration at the 5th and 7th positions using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

- Reduce the 8-nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or SnCl₂ in HCl .

- Methylate the 8-amine group via reductive amination (CH₃I, NaBH₄) or alkylation (CH₃OTf, base) .

- Key considerations : Monitor regioselectivity using HPLC or TLC during nitration. Adjust solvent polarity (e.g., acetic acid vs. sulfuric acid) to favor 5,7-dinitro formation over competing isomers .

Q. How can NMR spectroscopy resolve ambiguities in the structural assignment of this compound?

- Methodology :

- Perform ¹H/¹³C NMR in deuterated DMSO or CDCl₃. Assign aromatic protons based on coupling patterns:

- The 5- and 7-nitro groups deshield adjacent protons, causing distinct downfield shifts (δ 8.5–9.5 ppm) .

- The methylamine group (N–CH₃) appears as a singlet near δ 3.0 ppm .

- Use 2D NMR (COSY, HSQC) to confirm connectivity between the methylamine group and the quinoline core .

Q. What analytical techniques are critical for confirming the purity and stability of this compound?

- Methodology :

- HPLC-MS : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- TGA/DSC : Evaluate thermal stability under nitrogen; nitro groups may decompose above 200°C .

- Elemental analysis : Verify C, H, N content against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., discrepancies in NMR or IR peaks) be resolved for this compound derivatives?

- Methodology :

- Variable-temperature NMR : Probe dynamic effects (e.g., rotational barriers in methylamine groups) by acquiring spectra at 25°C and −40°C .

- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes (B3LYP/6-31G* level) to assign ambiguous peaks .

- X-ray crystallography : Resolve tautomeric or conformational ambiguities by determining the crystal structure (e.g., intermolecular H-bonds between nitro and amine groups) .

Q. What strategies optimize the yield of this compound in multistep syntheses?

- Methodology :

- Microwave-assisted synthesis : Reduce reaction time for nitration (10 min vs. 5 hours) and improve yield by 15–20% .

- Flow chemistry : Use microreactors for precise temperature control during nitration to minimize side products .

- Design of Experiments (DoE) : Apply response surface methodology to optimize molar ratios (e.g., HNO₃:quinoline) and solvent systems .

Q. How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?

- Methodology :

- UV-Vis titration : Monitor ligand-to-metal charge transfer (LMCT) bands during complexation with Cu²⁺ or Fe³⁺ in acetonitrile .

- Cyclic voltammetry : Assess redox activity of metal complexes (e.g., Cu(I)/Cu(II) transitions) in DMF .

- Single-crystal X-ray analysis : Identify binding modes (e.g., κ²-N,O chelation vs. monodentate coordination) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodology :

- Kinetic studies : Use stopped-flow UV-Vis to measure rate constants for reactions with amines/thiols in DMSO .

- Isotopic labeling : Replace ¹⁴N in nitro groups with ¹⁵N and track substitution via ¹⁵N NMR .

- Hammett analysis : Correlate substituent effects (σ⁻ values) with reaction rates to distinguish between electron-deficient and -rich sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental data for the electronic properties of this compound?

- Methodology :

- Benchmark computational methods : Compare DFT (B3LYP vs. M06-2X) and post-Hartree-Fock (MP2) calculations to identify functional-specific errors .

- Solvent modeling : Include implicit solvent (e.g., PCM for DMSO) in calculations to improve agreement with experimental UV-Vis spectra .

- Experimental validation : Use photoelectron spectroscopy (PES) to measure ionization potentials and compare with computed HOMO energies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.